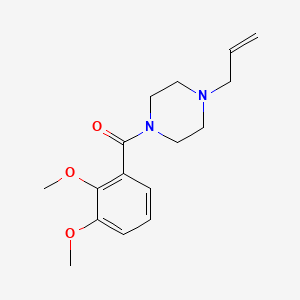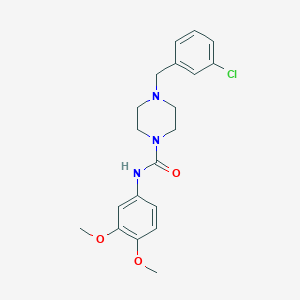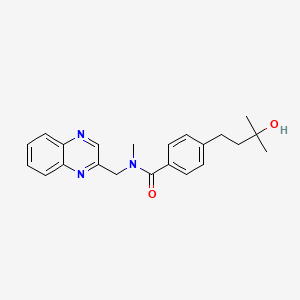![molecular formula C17H17BrN2O5 B5317846 4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5317846.png)
4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the field of medicine and pharmacology. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. Specifically, it has been shown to inhibit the activity of protein kinase C and mitogen-activated protein kinase, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide in laboratory experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new anti-cancer therapies. However, one limitation of using this compound in laboratory experiments is its potential toxicity. Careful handling and disposal procedures must be followed to minimize the risk of exposure.
Direcciones Futuras
There are several future directions for research on 4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of new anti-cancer therapies based on this compound. Another area of interest is the use of this compound as a diagnostic tool for cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-bromoaniline to form the corresponding amide. Finally, the amide is treated with cyanogen bromide to form the desired product.
Aplicaciones Científicas De Investigación
4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as a diagnostic tool for cancer.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-22-13-8-11(9-14(23-2)15(13)24-3)17(21)25-20-16(19)10-4-6-12(18)7-5-10/h4-9H,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOXVFUARANBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317768.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317781.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5317786.png)

![4-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5317792.png)
![{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-4-methoxyphenyl}acetic acid](/img/structure/B5317798.png)

![4-(3-hydroxy-3-methylbutyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}benzamide](/img/structure/B5317803.png)

![1-[(3-methyl-5-isoxazolyl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5317810.png)
![1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5317815.png)
![1-(3-ethylisoxazol-5-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5317821.png)
![N-(2-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5317832.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5317840.png)